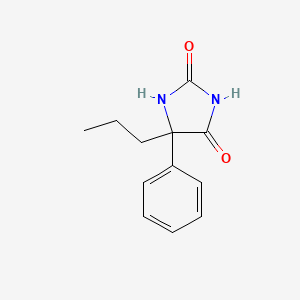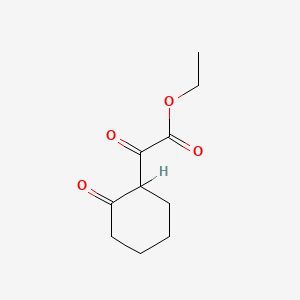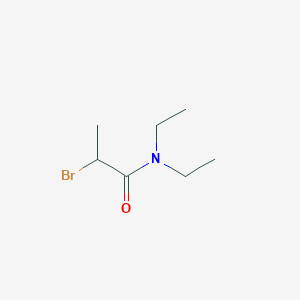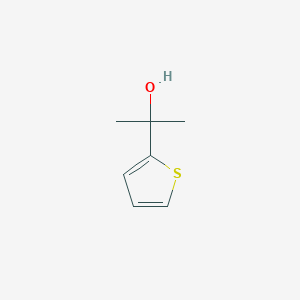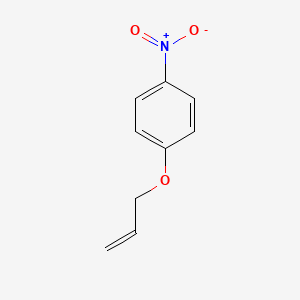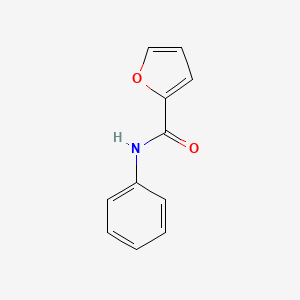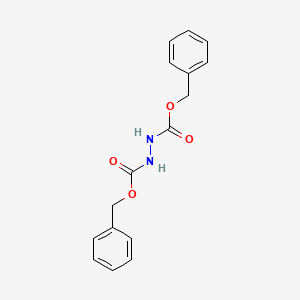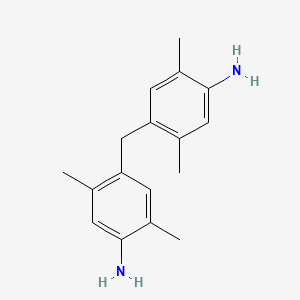![molecular formula C8H12O B1266623 Bicyclo[2.2.2]octan-2-one CAS No. 2716-23-6](/img/structure/B1266623.png)
Bicyclo[2.2.2]octan-2-one
描述
Bicyclo[2.2.2]octan-2-one is a bicyclic ketone with the molecular formula C8H12O. It is a rigid, cage-like structure that is part of the bicyclo[2.2.2]octane family. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The structure consists of a central ketone group flanked by three ethylene bridges, forming a stable and symmetrical cage.
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octan-2-one can be synthesized through various methods, including the Diels-Alder reaction. One common approach involves the reaction of cyclohexadiene with maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired ketone. Another method involves the oxidative decarboxylation of bicyclo[2.2.2]octane-2,3-dicarboxylic acid using lead tetraacetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions. Catalysts and solvents are selected to enhance the efficiency and selectivity of the process .
化学反应分析
Types of Reactions: Bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol, bicyclo[2.2.2]octan-2-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Bicyclo[2.2.2]octane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octan-2-ol.
Substitution: Halogenated derivatives such as 2-bromo-bicyclo[2.2.2]octan-2-one.
科学研究应用
Bicyclo[2.2.2]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The rigid structure of this compound makes it a useful scaffold for designing biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of bicyclo[2.2.2]octan-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound allows for precise binding to these targets, which can modulate their activity. For example, certain derivatives may inhibit enzyme activity by occupying the active site and preventing substrate binding .
相似化合物的比较
Bicyclo[2.2.2]octane: The parent hydrocarbon of bicyclo[2.2.2]octan-2-one, lacking the ketone group.
Bicyclo[2.2.2]octan-2-ol: The reduced form of this compound, containing an alcohol group instead of a ketone.
Norbornane (Bicyclo[2.2.1]heptane): A similar bicyclic compound with a different ring structure.
Uniqueness: this compound is unique due to its symmetrical cage structure and the presence of a central ketone group. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
bicyclo[2.2.2]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYQCZRVLNDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181629 | |
| Record name | Bicyclo(2.2.2)octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2716-23-6 | |
| Record name | Bicyclo(2.2.2)octanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.2]octan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo(2.2.2)octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.2]octan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo(2.2.2)octanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY6AT77FN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bicyclo[2.2.2]octan-2-one?
A1: The molecular formula of this compound is C8H12O, and its molecular weight is 124.18 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: 13C NMR analysis has proven valuable in determining the substitution patterns and stereochemistry of this compound derivatives. []
Q3: What are the common synthetic approaches to this compound?
A3: Several synthetic routes have been explored for this compound derivatives:
- Sequential Michael Reactions: This method utilizes the reaction of α,β-unsaturated ketones with malonic esters, followed by intramolecular aldol condensation. [, , ]
- Diels-Alder Reaction: This approach involves the cycloaddition of substituted cyclohexa-1,3-dienes with α-chloroacrylonitrile, followed by hydrolysis and hydrogenation. []
- Tandem Michael-Michael Reactions: Organocatalytic tandem Michael-Michael reactions offer a diastereoselective route to this compound derivatives. [, ]
Q4: Can amino acids be used in the synthesis of this compound?
A4: Yes, a tandem process utilizing amino acids has been developed. This approach involves a Michael addition of an amino acid to an α,β-unsaturated ketone, followed by a decarboxylative-Mannich sequence, yielding functionalized this compound scaffolds. []
Q5: How does the structure of this compound influence its reactivity?
A5: The rigid bicyclic structure of this compound significantly impacts its reactivity. For instance, the base-catalyzed enolization of this compound exhibits unique steric effects compared to less constrained bicyclic ketones. [, ]
Q6: How do substituents impact the reactivity of this compound?
A6: The presence and position of substituents on the this compound framework influence its reactivity and stereochemical outcomes in reactions.
- Nucleophilic Addition: Endo-substituents, particularly hydroxyl groups, significantly affect the π-facial selectivity during nucleophilic additions to this compound derivatives. [, ]
- Beckmann Rearrangement and Fragmentation: Substituents on the this compound ring system can influence the outcome of the Beckmann rearrangement and fragmentation reactions of the corresponding oximes. []
- Asymmetric Induction: The size and electronic properties of alkyl substituents at the 3-position in bicyclo[2.2.2]octan-2-ones influence the diastereoselectivity of hydride reductions, with larger alkyl groups leading to higher proportions of trans alcohols. [, ]
Q7: Can this compound undergo rearrangements?
A7: Yes, this compound can undergo rearrangements under certain conditions. For example, oxidative decarboxylation of certain derivatives with lead tetraacetate can lead to rearrangements forming bicyclo[3.2.1]octane systems. [, ] Additionally, under strongly basic conditions, this compound can interconvert with the bicyclo[3.2.1]octan-6-one skeleton through β-enolization. []
Q8: How does this compound behave under photolytic conditions?
A8: Photolysis of this compound in nucleophilic solvents primarily yields products derived from aldehydes and ketenes. The product ratios depend on the solvent and can be rationalized by the conformational analysis of the intermediate diradicals. []
Q9: Are there any known biological activities associated with this compound derivatives?
A9: Yes, certain derivatives of this compound, specifically 2-azabicyclo[3.2.2]nonanes, have shown promising in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (including chloroquine and pyrimethamine-resistant strains). These compounds exhibit low cytotoxicity and are considered potential leads for further antiprotozoal drug development. [, , ]
Q10: What is the role of chirality in the biological activity of this compound derivatives?
A10: Chirality plays a crucial role in the biological activity of this compound derivatives. For example, enantiomerically pure 6-acetyl-1,3,3-trimethyl this compound serves as a key intermediate in the synthesis of (-)-patchouli alcohol, a naturally occurring fragrance compound. []
Q11: How does the structure of this compound derivatives relate to their odor?
A11: The structure of this compound derivatives significantly impacts their odor profile. For instance:
- Unsubstituted or dimethylated derivatives at C-1 and C-4 typically exhibit a camphor-like odor. []
- Derivatives with 1-methyl-4-isopropyl substitution often possess a woody aroma. []
- Strategic substitutions at C-2 and C-3 of the alcohol derivatives, partially shielding the osmophore, can result in a distinct patchouli scent. []
Q12: Have computational methods been employed to study this compound?
A12: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanism of the tandem process involving amino acids in the synthesis of this compound derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


